N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromothiophene moiety and a chlorophenoxy group, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of the hydrazide precursor, followed by the condensation reaction with the appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests that it may bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
What sets N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide apart from similar compounds is its unique combination of bromothiophene and chlorophenoxy groups. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H10BrClN2O2S |
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Molecular Weight |
373.65 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(3-chlorophenoxy)acetamide |
InChI |
InChI=1S/C13H10BrClN2O2S/c14-12-5-4-11(20-12)7-16-17-13(18)8-19-10-3-1-2-9(15)6-10/h1-7H,8H2,(H,17,18)/b16-7+ |
InChI Key |
NNVBOJUOJVYYOF-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(S2)Br |
Origin of Product |
United States |
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